
Spectroscopic Profile of 2,5-
Dimethoxybenzenesulfonamide: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,5-

Dimethoxybenzenesulfonamide

Cat. No.: B102634 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethoxybenzenesulfonamide, a key intermediate in pharmaceutical and chemical

research. Due to the limited availability of complete, publicly accessible experimental datasets,

this document compiles predicted data, information from closely related analogs, and

established spectroscopic principles to offer a robust analytical profile. Detailed methodologies

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Presentation
The following tables summarize the key predicted and representative spectroscopic data for

2,5-Dimethoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.5-7.7 Multiplet 1H Aromatic Proton

~7.0-7.2 Multiplet 2H Aromatic Protons

~6.8 Singlet (broad) 2H -SO₂NH₂

~3.9 Singlet 3H
Methoxy Protons (-

OCH₃)

~3.8 Singlet 3H
Methoxy Protons (-

OCH₃)

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~155-160 Aromatic Carbon (C-OCH₃)

~150-155 Aromatic Carbon (C-OCH₃)

~130-135 Aromatic Carbon (C-SO₂)

~115-125 Aromatic Carbons (CH)

~55-60 Methoxy Carbons (-OCH₃)

Infrared (IR) Spectroscopy
Representative IR Absorption Bands for 2,5-Dimethoxybenzenesulfonamide
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
N-H Stretch (asymmetric and

symmetric)

3100-3000 Medium C-H Aromatic Stretch

2980-2850 Medium
C-H Aliphatic Stretch (in -

OCH₃)

1600-1450 Medium to Strong C=C Aromatic Ring Stretch

1370-1330 Strong S=O Asymmetric Stretch

1180-1140 Strong S=O Symmetric Stretch

1300-1000 Strong C-O Stretch (Methoxy)

935-875 Medium S-N Stretch

Mass Spectrometry (MS)
Mass Spectrometry Data for 2,5-Dimethoxybenzenesulfonamide[1]

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

217.04 - [M]⁺ (Molecular Ion)

- -

Fragmentation pattern data is

not readily available. A GC-MS

spectrum is noted to exist in

the SpectraBase database.[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of 2,5-Dimethoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 5-10 mg of 2,5-Dimethoxybenzenesulfonamide is prepared in approximately 0.7

mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an

internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Both ¹H and ¹³C NMR spectra

are acquired on a 400 MHz or higher field NMR spectrometer at room temperature.[5] For ¹H

NMR, standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled pulse

sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of solid 2,5-Dimethoxybenzenesulfonamide can be obtained using a Fourier

Transform Infrared (FTIR) spectrometer. A common method for solid samples is the potassium

bromide (KBr) pellet technique.[6] A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry KBr powder. The mixture is then compressed under high

pressure to form a translucent pellet, through which the IR beam is passed.[7] Alternatively, the

Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is pressed

against a high-refractive-index crystal (such as diamond or zinc selenide).[8] The spectrum is

typically recorded over a range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)
The molecular weight and fragmentation pattern of 2,5-Dimethoxybenzenesulfonamide are

determined using a mass spectrometer, often coupled with a chromatographic separation

technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10] For GC-

MS analysis, a dilute solution of the compound in a volatile organic solvent is injected into the

GC, where it is vaporized and separated. The separated compound then enters the mass

spectrometer. Electron Ionization (EI) is a common ionization technique for small molecules,

where the sample is bombarded with high-energy electrons, causing ionization and

fragmentation.[11] The mass analyzer, such as a quadrupole, separates the resulting ions

based on their mass-to-charge ratio (m/z), and a detector records their abundance.[12]

Mandatory Visualization
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Workflow for Spectroscopic Analysis of 2,5-Dimethoxybenzenesulfonamide
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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